molecular formula C14H13BrO B1285312 4-Bromo-4'-ethoxybiphenyl CAS No. 58743-80-9

4-Bromo-4'-ethoxybiphenyl

Cat. No. B1285312
CAS RN: 58743-80-9
M. Wt: 277.16 g/mol
InChI Key: KTNZDANAUJJRBF-UHFFFAOYSA-N
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Description

4-Bromo-4'-ethoxybiphenyl is a compound that is structurally characterized by the presence of a bromine atom and an ethoxy group attached to a biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which allows for a certain degree of rotation around the interconnecting axis. The presence of the bromine and ethoxy substituents can significantly influence the physical, chemical, and electronic properties of the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of related brominated biphenyl compounds has been explored in several studies. For instance, 4-bromo-4'-hydroxybiphenyl, a closely related compound, has been synthesized using 4-hydroxybiphenyl as a starting material, with bromination occurring after esterification to protect the hydroxyl group. Trifluoroacetohypobromous anhydride, synthesized from trifluoroacetic anhydride and bromine under the catalysis of ferric chloride, has been identified as an effective brominating agent for this process . Although the specific synthesis of 4-Bromo-4'-ethoxybiphenyl is not detailed in the provided papers, similar methodologies could potentially be applied with appropriate modifications to introduce the ethoxy group.

Molecular Structure Analysis

The molecular structure of brominated biphenyl compounds has been characterized using various spectroscopic techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing insights into its intermolecular contacts . Similarly, the structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was studied using spectroscopic methods and theoretical calculations, providing information on the molecule's stability and charge delocalization .

Chemical Reactions Analysis

The reactivity of brominated compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, promoted by InCl3·4H2O, resulted in both addition-elimination and substitution products, demonstrating the compound's reactivity . The presence of the bromine atom in such compounds typically enhances their reactivity in substitution reactions due to its ability to stabilize the intermediate carbocation or radical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyl compounds are often studied using computational methods, such as density functional theory (DFT), to predict their behavior. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was analyzed for its molecular electrostatic potential, Fukui function, and natural bond orbital, among other properties . These analyses provide valuable information on the electronic structure and potential reactivity of the molecule. Additionally, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid included an analysis of its hyperconjugative interactions and charge delocalization, which are important for understanding the stability and chemical reactivity of the molecule .

Scientific Research Applications

Synthesis and Characterization

  • (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol : This compound was synthesized and characterized using spectroscopic and X-ray diffraction techniques. Its molecular electrostatic potential, Fukui function, nonlinear optical properties, and other global reactivity parameters were analyzed (Demircioğlu et al., 2019).
  • Synthesis of 4-bromo-4' hydroxybiphenyl : This compound is a key intermediate for synthesizing liquid crystal display materials. The study explored different synthesis methods, yielding insights into optimal conditions for producing this compound (Ren Guo-du, 2001).

Applications in Molecular Electronics

  • Aryl Bromides as Building Blocks : Simple aryl bromides, including derivatives of bromobiphenyls, are useful in creating thiol end-capped molecular wires for electronic applications. These compounds facilitate efficient transformations into various oligomeric forms (Stuhr-Hansen et al., 2005).

Polymerization Studies

  • Photoinduced Polymerization : The study of 4-bromo-4'-hydroxybiphenyl on Ag(111) revealed insights into self-assembled two-dimensional molecular arrays and their transformation into hexagonal nanopores under UV irradiation, leading to polymer chains (Shen et al., 2015).
  • Poly[(ethoxysilylene)phenylenes] : Research on polymeric organosilicon systems showed that treatment of certain bromophenyl compounds with magnesium results in polymers with varied properties and potential applications in materials science (Ohshita et al., 1997).

Catalysis and Chemical Reactions

  • Organoselenium and DMAP Co-catalysis : A catalytic system involving bromophenyl compounds was developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This study provides insights into the potential use of these compounds in synthetic chemistry (Verma et al., 2016).

Antioxidant Properties

  • Bromophenol Derivatives from Marine Red Algae : Novel nitrogen-containing bromophenols, including derivatives of bromobiphenyls, were isolated from the marine red alga Rhodomela confervoides. These compounds exhibited potent radical scavenging activity, indicating their potential as natural antioxidants (Li et al., 2012).

Safety And Hazards

The safety information for 4-Bromo-4’-ethoxybiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-(4-ethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNZDANAUJJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578796
Record name 4-Bromo-4'-ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-ethoxybenzene

CAS RN

58743-80-9
Record name 4-Bromo-4′-ethoxy-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58743-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4'-ethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-bromophenyl)-phenol (4.06 g, 16.3 mmol) in acetone (30 mL) at room temperature, was added 4.5 eq K2CO3 (4.0M, 18 mL, 73.3 mmol) in water and 4.0 eq Iodoethane (5.26 mL, 65.2 mmol). The reaction mixture was stirred overnight, and heated to reflux for 6 hrs. The product was crystallized out of the solution, and filtered. The crude product was recrystallized from hexane to provide ethyl 4-(4-bromophenyl) phenyl ether (4.1 g, 91%) as an white crystal.
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromophenyl)-phenol (4.06 g, 16.3 mmol) in acetone (30 mL) at room temperature, was added 4.5 eq K2CO3 (4.0 M, 18 mL, 73.3 mmol) in water and 4.0 eq lodoethane (5.26 mL, 65.2 mmol). The reaction mixture was stirred overnight, and heated to reflux for 6 hrs. The product was crystallized out of the solution, and filtered. The crude product was recrystallized from hexane to provide ethyl 4-(4-bromophenyl) phenyl ether (4.1 g, 91%) as an white crystal.
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-4'-hydroxybiphenyl (2.49 g) was added over 30 minutes to a stirred suspension of sodium hydride (0.42 g of 60% dispersion in mineral oil) in dimethylformamide (10 ml) whilst keeping the temperature of the reaction mixture below 10° C. The reaction mixture was stirred at a temperature below 10° C. for a futher 5 minutes. Ethyl iodide (1.87 g) was added over 10 minutes and stirring continued at room temperature for 2 hours. Water (200 ml) was added to the mixture and the mixture extracted with diethyl ether (3×50 ml). The ether extracts were combined, washed with 1M sodium hydroxide solution (50 ml) and brine (50 ml), dried (MgSO4) and evaporated to give a residue which was crystallised from hexane to give, as a colourless solid, 4-bromo-4'-ethoxybiphenyl (2.15 g), m.p. 139° C.; NMR (CDCl3): 1.4(3H, t), 4.0-4.1(2H, q), 6.9(2H, d) and 7.35-7.55(6H, m).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Kula, R Dąbrowski, K Kenig, D Chyczewska - Ferroelectrics, 2006 - Taylor & Francis
… Through a mixture of 41.5 g 4-bromo-4′-ethoxybiphenyl and 26 g 2,3-… analysed on GC-MS to check that all 4-bromo-4′-ethoxybiphenyl had reacted. Crude product was poured into …
Number of citations: 32 www.tandfonline.com
WL Chia, XM Lin - International Journal of Molecular Sciences, 2013 - mdpi.com
… For 2O-PPPyCN in 3, to a solution of 4-bromo-4′-ethoxybiphenyl (10 mmol) in THF (20 mL), freshly dried magnesium granules (11 mmol) were added under an inert nitrogen …
Number of citations: 10 www.mdpi.com
WL Chia, KN Kuo, SH Lin - International Journal of Molecular Sciences, 2014 - mdpi.com
… For 3O-PPQMe in 3: To a (Grignard) solution of 4-bromo-4′-ethoxybiphenyl (10 mmol) in THF (20 mL) was added freshly dried magnesium granules (11 mmol) under an inert nitrogen …
Number of citations: 4 www.mdpi.com

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